N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
Overview
Description
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound with a unique structure that combines a chlorinated phenyl ring, a trifluoromethyl group, a naphthalene moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Chlorinated Phenyl Intermediate: The starting material, 2-chloro-5-(trifluoromethyl)aniline, is reacted with appropriate reagents to form the chlorinated phenyl intermediate.
Introduction of the Naphthalene Moiety: The chlorinated phenyl intermediate is then coupled with a naphthalene derivative using a suitable coupling reaction, such as Suzuki-Miyaura coupling.
Formation of the Piperazine Ring: The coupled product is then reacted with piperazine to form the piperazine ring.
Formation of the Carboxamide Group: Finally, the piperazine derivative is reacted with a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated phenyl ring and the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions may introduce new substituents at specific positions on the compound.
Scientific Research Applications
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and compounds with similar structural features, such as:
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE: A simpler derivative without the naphthalene moiety.
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-METHYLPIPERAZINE-1-CARBOXAMIDE: A derivative with a methyl group instead of the naphthalene moiety.
Uniqueness
The uniqueness of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE lies in its combination of structural features, which may confer unique biological activities and chemical reactivity. The presence of the naphthalene moiety, in particular, may enhance its interactions with specific molecular targets and pathways.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(naphthalen-1-ylmethyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClF3N3O/c24-20-9-8-18(23(25,26)27)14-21(20)28-22(31)30-12-10-29(11-13-30)15-17-6-3-5-16-4-1-2-7-19(16)17/h1-9,14H,10-13,15H2,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBKTWWYFUYFIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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